5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of piperazine, furan, oxazole, and nitrile groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole ring: This step often involves the condensation of an amide with a nitrile in the presence of a dehydrating agent.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Final coupling: The final step involves coupling the furan-oxazole intermediate with the piperazine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Benzylpiperazin-1-yl)sulfonyl]pyridine-2-thiol: Shares the piperazine and benzyl groups but differs in the presence of a sulfonyl group and pyridine ring.
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine: Contains a thiazole ring instead of the oxazole and furan rings.
Uniqueness
5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is unique due to its combination of structural motifs, which contribute to its diverse reactivity and potential applications. The presence of the furan, oxazole, and nitrile groups, along with the piperazine moiety, distinguishes it from other similar compounds and provides a wide range of chemical and biological activities.
Properties
Molecular Formula |
C27H26N4O3 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C27H26N4O3/c1-20-7-9-22(10-8-20)32-19-23-11-12-25(33-23)26-29-24(17-28)27(34-26)31-15-13-30(14-16-31)18-21-5-3-2-4-6-21/h2-12H,13-16,18-19H2,1H3 |
InChI Key |
MTSJAWCIQKWVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
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